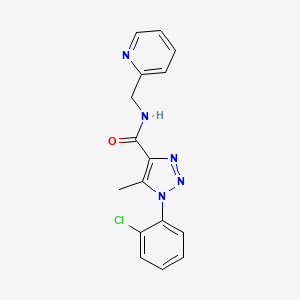![molecular formula C25H15FN2O2 B5188787 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline](/img/structure/B5188787.png)
1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline, also known as FNQ, is a fluorescent dye used in scientific research. The compound has a unique structure that allows it to bind to biological molecules and emit light when excited. FNQ has been widely used in various fields such as biochemistry, pharmacology, and medical research due to its excellent properties.
作用机制
1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline binds to biological molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The compound has a planar structure that allows it to insert between the base pairs of DNA, leading to changes in its conformation. 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline can also bind to proteins and induce conformational changes that affect their activity.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline has been shown to have minimal biochemical and physiological effects on living organisms. The compound is non-toxic and does not interfere with cellular processes. 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline has been used in various in vitro and in vivo studies without causing any adverse effects.
实验室实验的优点和局限性
1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline has several advantages for lab experiments. The compound is highly fluorescent and can be easily detected using standard fluorescence microscopy and spectroscopy techniques. 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline is also stable and can be stored for long periods without losing its fluorescence properties. However, 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline has some limitations, including its high cost and complex synthesis process. The compound also has poor solubility in aqueous solutions, making it challenging to use in certain experiments.
未来方向
1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline has several potential future directions in scientific research. The compound can be modified to improve its solubility and fluorescence properties, making it more versatile for different experiments. 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline can also be used in drug discovery to identify compounds that bind to specific biological molecules. Additionally, 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline can be used in medical research to study disease mechanisms and develop new therapies. Overall, 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline has significant potential for future scientific research.
合成方法
1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline can be synthesized through a multi-step reaction process involving several chemical reagents. The synthesis starts with the condensation of 4-fluorobenzaldehyde and 3-nitrobenzaldehyde to form a Schiff base. The Schiff base is then reacted with 2-aminobenzophenone to form the final product, 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline. The synthesis process is complex and requires skilled personnel to perform.
科学研究应用
1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline has been widely used in scientific research due to its unique properties. The compound is commonly used as a fluorescent probe to study biological molecules such as proteins, nucleic acids, and lipids. 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline can selectively bind to these molecules and emit light when excited, making it an excellent tool for studying their structure and function.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15FN2O2/c26-19-11-8-17(9-12-19)22-15-24(18-5-3-6-20(14-18)28(29)30)27-23-13-10-16-4-1-2-7-21(16)25(22)23/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXWXPXAHPIZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5188708.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5188712.png)
![2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5188731.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5188762.png)
![4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5188767.png)
![N-(2-methoxyethyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5188778.png)
![2-(4-fluorophenyl)-3-[3-(4-methyl-1-piperazinyl)propyl]-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B5188800.png)

![ethyl 6-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B5188809.png)
![3-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5188816.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5188823.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-2-(2,5-dimethoxyphenyl)-N-methylacetamide](/img/structure/B5188829.png)